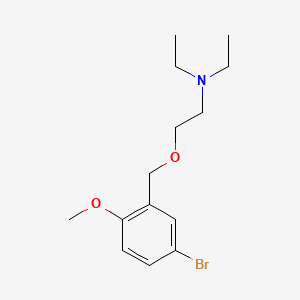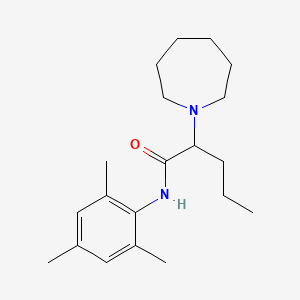
1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- is a chemical compound with the molecular formula C20H32N2O This compound is known for its unique structure, which includes a hexahydro-azepine ring and a trimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- typically involves the following steps:
Formation of the Hexahydro-azepine Ring: This can be achieved through the hydrogenation of azepine derivatives under high pressure and temperature conditions.
Acetamide Formation: The hexahydro-azepine ring is then reacted with acetic anhydride to form the acetamide group.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a strong base.
Attachment of the Trimethylphenyl Group: The final step involves the reaction of the intermediate compound with 2,4,6-trimethylphenyl chloride in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the pure compound.
化学反応の分析
Types of Reactions
1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated products.
科学的研究の応用
1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)-
- 1H-Azepine-1-acetamide, hexahydro-alpha-methyl-N-(2,4,6-trimethylphenyl)-
Comparison
Compared to its similar compounds, 1H-Azepine-1-acetamide, hexahydro-alpha-propyl-N-(2,4,6-trimethylphenyl)- is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites more effectively.
特性
CAS番号 |
118564-58-2 |
|---|---|
分子式 |
C20H32N2O |
分子量 |
316.5 g/mol |
IUPAC名 |
2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)pentanamide |
InChI |
InChI=1S/C20H32N2O/c1-5-10-18(22-11-8-6-7-9-12-22)20(23)21-19-16(3)13-15(2)14-17(19)4/h13-14,18H,5-12H2,1-4H3,(H,21,23) |
InChIキー |
VKFFJPOKYWQWSO-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


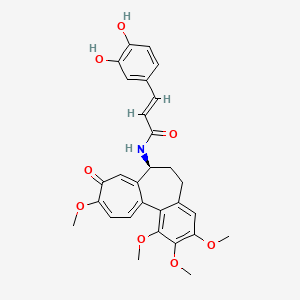


![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)
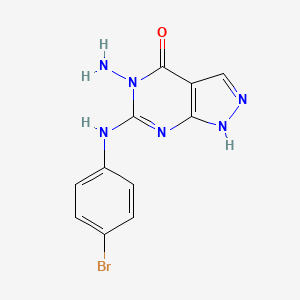
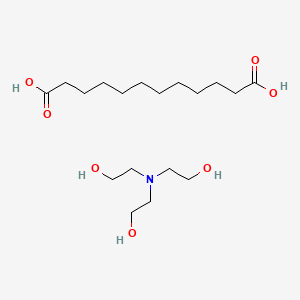
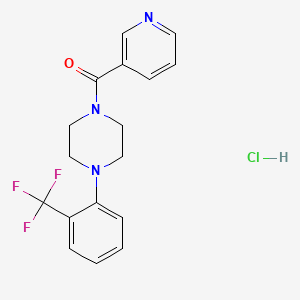


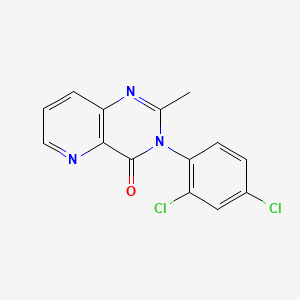
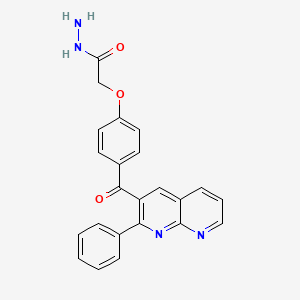
![(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one](/img/structure/B12737156.png)
![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)
